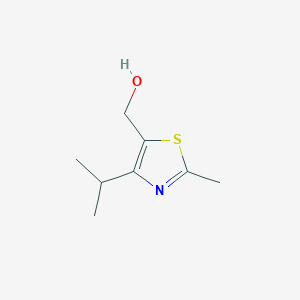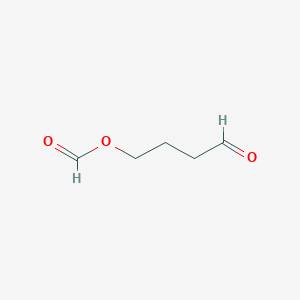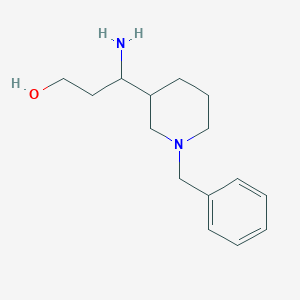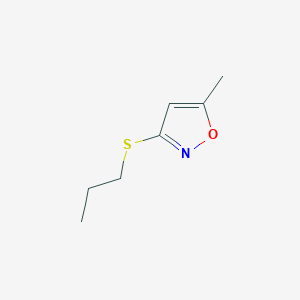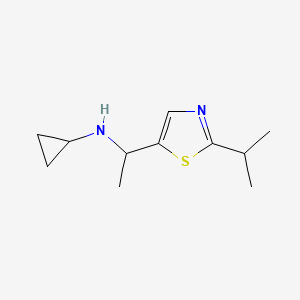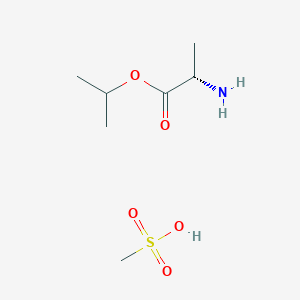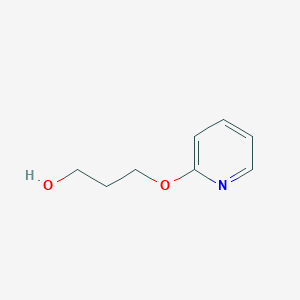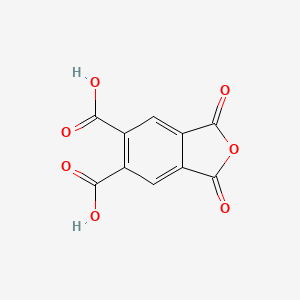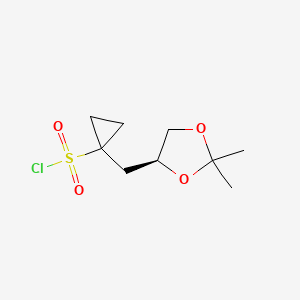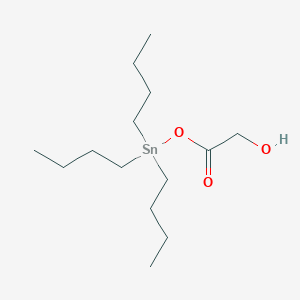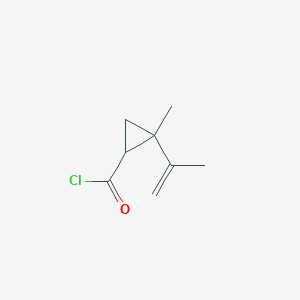![molecular formula C8H16N2O B13966007 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,6-Diazaspiro[34]octan-6-yl)ethanol is a chemical compound characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3One common method involves the reaction of a suitable precursor with ethylene oxide under basic conditions to introduce the ethanol group . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines .
Scientific Research Applications
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets . The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile: This compound shares the spirocyclic core but has different functional groups, leading to distinct biological activities.
2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid: Another similar compound with an acetic acid moiety instead of ethanol, used in different chemical and biological applications.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol is unique due to its ethanol moiety, which imparts specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-6-5-10-4-2-8(7-10)1-3-9-8/h9,11H,1-7H2 |
InChI Key |
CQEJMFHOPYCXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


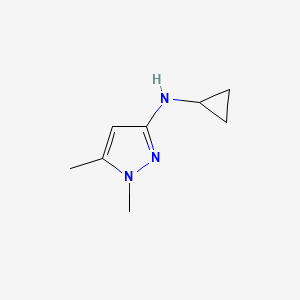
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
